
2-Bromo-1-fluoro-4-(methanesulfonylmethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-fluoro-4-(methanesulfonylmethyl)benzene is an organic compound with the molecular formula C8H8BrFO2S and a molecular weight of 267.12 g/mol It is a derivative of benzene, substituted with bromine, fluorine, and a methanesulfonylmethyl group
Méthodes De Préparation
The synthesis of 2-Bromo-1-fluoro-4-(methanesulfonylmethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with a benzene derivative that has the desired substituents.
Bromination and Fluorination:
Methanesulfonylation: The methanesulfonylmethyl group is introduced through a reaction with methanesulfonyl chloride (CH3SO2Cl) in the presence of a base such as triethylamine (Et3N).
Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to increase yield and purity .
Analyse Des Réactions Chimiques
2-Bromo-1-fluoro-4-(methanesulfonylmethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The methanesulfonylmethyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives. Reagents such as hydrogen peroxide (H2O2) for oxidation and lithium aluminum hydride (LiAlH4) for reduction are commonly used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic structures. Palladium-based catalysts are often employed in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-Bromo-1-fluoro-4-(methanesulfonylmethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 2-Bromo-1-fluoro-4-(methanesulfonylmethyl)benzene depends on its specific applicationThe methanesulfonylmethyl group, in particular, can act as an electrophile, facilitating reactions with nucleophilic sites on target molecules .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Bromo-1-fluoro-4-(methanesulfonylmethyl)benzene include:
1-Bromo-2-fluoro-4-(methylsulfonyl)benzene: This compound has a similar structure but lacks the methanesulfonylmethyl group, making it less reactive in certain types of reactions.
2-Bromo-1-fluoro-4-(trifluoromethyl)benzene: This compound has a trifluoromethyl group instead of a methanesulfonylmethyl group, which can significantly alter its chemical properties and reactivity.
1-Bromo-2-fluorobenzene: This simpler compound lacks both the methanesulfonylmethyl and trifluoromethyl groups, making it less versatile in synthetic applications.
The uniqueness of this compound lies in its combination of substituents, which provide a balance of reactivity and stability, making it valuable for various chemical transformations and applications .
Propriétés
Formule moléculaire |
C8H8BrFO2S |
|---|---|
Poids moléculaire |
267.12 g/mol |
Nom IUPAC |
2-bromo-1-fluoro-4-(methylsulfonylmethyl)benzene |
InChI |
InChI=1S/C8H8BrFO2S/c1-13(11,12)5-6-2-3-8(10)7(9)4-6/h2-4H,5H2,1H3 |
Clé InChI |
JBSGYMDWGLTXGT-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)CC1=CC(=C(C=C1)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


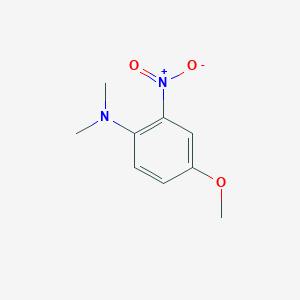

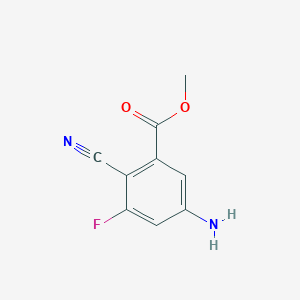
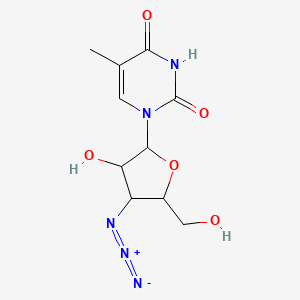
![6-Iodo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12094796.png)
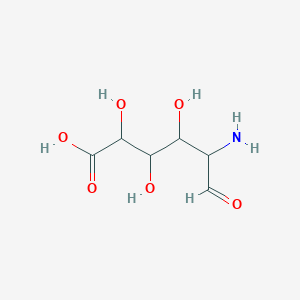

![{2-[(4-Methylpentan-2-yl)amino]phenyl}methanol](/img/structure/B12094817.png)



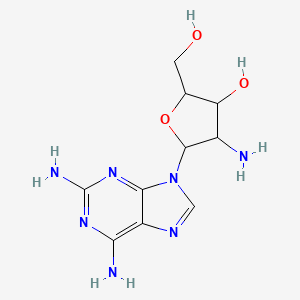

![3a,6-Dihydropyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12094864.png)
